6-amino-N-(4-methoxyphenyl)-4-thia-2-azatricyclo[7.5.0.03,7]tetradeca-1,3(7),5,8-tetraene-5-carboxamide
Description
6-amino-N-(4-methoxyphenyl)-4-thia-2-azatricyclo[7.5.0.03,7]tetradeca-1,3(7),5,8-tetraene-5-carboxamide is a tricyclic heterocyclic compound featuring a fused thia-aza ring system. Its core structure includes a 4-thia-2-azatricyclo[7.5.0.03,7]tetradeca-1,3(7),5,8-tetraene scaffold substituted with an amino group at position 6 and a 4-methoxyphenylcarboxamide moiety at position 3.
Properties
IUPAC Name |
6-amino-N-(4-methoxyphenyl)-4-thia-2-azatricyclo[7.5.0.03,7]tetradeca-1,3(7),5,8-tetraene-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2S/c1-25-14-9-7-13(8-10-14)22-19(24)18-17(21)15-11-12-5-3-2-4-6-16(12)23-20(15)26-18/h7-11H,2-6,21H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNKHVPFHIHFWMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=C(C3=C(S2)N=C4CCCCCC4=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-N-(4-methoxyphenyl)-4-thia-2-azatricyclo[7.5.0.03,7]tetradeca-1,3(7),5,8-tetraene-5-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the core thia-azatricyclo structure, followed by the introduction of the amino and methoxyphenyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scalable synthetic routes that ensure cost-effectiveness and reproducibility. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions may target the nitro or carbonyl groups, resulting in the corresponding amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction could produce primary amines.
Scientific Research Applications
6-amino-N-(4-methoxyphenyl)-4-thia-2-azatricyclo[7.5.0.03,7]tetradeca-1,3(7),5,8-tetraene-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 6-amino-N-(4-methoxyphenyl)-4-thia-2-azatricyclo[7.5.0.03,7]tetradeca-1,3(7),5,8-tetraene-5-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Data Table: Comparative Properties of Selected Analogues
Research Findings and Implications
Substituent Effects :
- Methoxy vs. Chloro : Methoxy groups (electron-donating) improve solubility but may reduce metabolic stability compared to chloro groups (electron-withdrawing), which enhance binding affinity .
- Heterocyclic Additions : Furan and thiazole rings increase topological polar surface area (e.g., 128 Ų in ), influencing permeability and target engagement.
Lipophilicity and Bioavailability :
- Higher XLogP3 values (e.g., 5.7 in ) correlate with increased membrane permeability but may reduce aqueous solubility.
- Trifluoromethyl groups (e.g., in ) balance lipophilicity and metabolic resistance, a key consideration in drug design.
Synthetic Accessibility :
- Compounds with fewer rotatable bonds (e.g., 5 in ) are more synthetically tractable and favorable for oral bioavailability.
Biological Activity
6-amino-N-(4-methoxyphenyl)-4-thia-2-azatricyclo[7.5.0.03,7]tetradeca-1,3(7),5,8-tetraene-5-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article will explore its chemical properties, mechanisms of action, and relevant case studies that highlight its biological significance.
Structure and Composition
The compound is characterized by a unique tricyclic structure with the following molecular formula:
| Property | Value |
|---|---|
| Molecular Weight | 261.34 g/mol |
| IUPAC Name | This compound |
| InChI | InChI=1S/C13H15N3OS/c14-10-8-6-7-4-2-1-3-5-9(7)16-13(8)18-11(10)12(15)17/h6H,1-5,14H2,(H2,15,17) |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions including cyclization of appropriate precursors under controlled conditions to yield high purity and yield products .
Antimicrobial Properties
Research indicates that this compound has shown promising antimicrobial activity against various bacterial strains. In vitro studies have demonstrated its effectiveness in inhibiting the growth of both Gram-positive and Gram-negative bacteria.
Anticancer Activity
The compound has been investigated for its anticancer properties as well. Notably, it has been shown to induce apoptosis in cancer cell lines through mechanisms involving the modulation of histone deacetylase (HDAC) activity .
Case Study: HDAC Inhibition
A study exploring the effects of similar compounds on human myelodysplastic syndrome (SKM-1) cell lines revealed that derivatives of this compound exhibited potent inhibitory activity against human class I HDAC isoforms. This led to increased acetylation of histone H3 and P21, ultimately inducing G1 cell cycle arrest and apoptosis in cancer cells .
The mechanism through which this compound exerts its biological effects involves interactions with specific molecular targets such as proteins or nucleic acids. These interactions can modulate various biochemical pathways leading to observed therapeutic effects .
Research Applications
The compound is being explored for several applications in scientific research:
Chemistry : It serves as a building block in organic synthesis for creating more complex molecules.
Medicine : Its potential therapeutic applications are being investigated particularly in drug development for cancer therapies.
Industry : The compound's unique properties are being utilized in the development of new materials with specialized functions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
